molecular formula C29H26ClN2OPS B14117029 ((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride

((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride

Cat. No.: B14117029
M. Wt: 517.0 g/mol
InChI Key: LCJMOVGEYWXALC-UHFFFAOYSA-N
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Description

((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride is a complex organic compound with a unique structure that combines elements of benzo, thieno, and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride typically involves multiple steps. One common method includes the reaction of benzo[b]thiophene with various reagents to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, ((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biological and medical research, this compound has shown potential as a cytotoxic agent against cancer cell lines. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer models .

Industry

Mechanism of Action

The mechanism of action of ((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride is unique due to its combination of a phosphonium chloride moiety with the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H26ClN2OPS

Molecular Weight

517.0 g/mol

IUPAC Name

(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C29H25N2OPS.ClH/c32-28-27-24-18-10-11-19-25(24)34-29(27)31-26(30-28)20-33(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-9,12-17H,10-11,18-20H2;1H

InChI Key

LCJMOVGEYWXALC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

Origin of Product

United States

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